molecular formula C11H14N2O B13104121 N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide CAS No. 861360-27-2

N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide

Cat. No.: B13104121
CAS No.: 861360-27-2
M. Wt: 190.24 g/mol
InChI Key: SSKVLRDXSYLWOJ-UHFFFAOYSA-N
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Description

N-(2-Methylindolin-2-yl)acetamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylindolin-2-yl)acetamide typically involves the reaction of 2-methylindole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of N-(2-Methylindolin-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylindolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methylindolin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methylindolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylindolin-2-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities. Its methyl group at the 2-position and acetamide functionality contribute to its unique pharmacological profile .

Properties

CAS No.

861360-27-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(2-methyl-1,3-dihydroindol-2-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)12-11(2)7-9-5-3-4-6-10(9)13-11/h3-6,13H,7H2,1-2H3,(H,12,14)

InChI Key

SSKVLRDXSYLWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CC2=CC=CC=C2N1)C

Origin of Product

United States

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